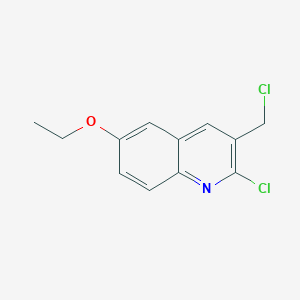

2-Chloro-3-chloromethyl-6-ethoxyquinoline

Description

The exact mass of the compound 2-Chloro-3-chloromethyl-6-ethoxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-chloromethyl-6-ethoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-chloromethyl-6-ethoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(chloromethyl)-6-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO/c1-2-16-10-3-4-11-8(6-10)5-9(7-13)12(14)15-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGFBNJZNGEGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588978 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-90-2 | |

| Record name | 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948290-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Modular Synthesis of Fused Heterocycles via 2-Chloro-3-chloromethyl-6-ethoxyquinoline

This Application Note and Protocol Guide details the synthesis of novel heterocycles using 2-Chloro-3-chloromethyl-6-ethoxyquinoline as a core scaffold.

Introduction & Scaffold Analysis

The 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) scaffold is a privileged bifunctional electrophile in medicinal chemistry. Unlike its widely cited analog 2-chloro-3-formylquinoline (Meth-Cohn intermediate), the 3-chloromethyl derivative offers a unique reactivity profile characterized by two distinct electrophilic sites:

-

C3-Chloromethyl (Benzylic-like): Highly reactive towards

displacement by nucleophiles (amines, thiols, carbanions) under mild conditions. -

C2-Chloro (Imidoyl chloride): Susceptible to Nucleophilic Aromatic Substitution (

), typically requiring elevated temperatures or acid/base catalysis.

The 6-ethoxy substituent functions as an electron-donating group (EDG), enhancing the fluorescence properties of the quinoline core and improving solubility in organic solvents compared to the unsubstituted parent. This scaffold is critical for synthesizing thieno[2,3-b]quinolines , pyrrolo[2,3-b]quinolines , and pyrimido[4,5-b]quinolines , which are potent pharmacophores in oncology (PI3K/mTOR inhibitors) and infectious disease (antimalarials).

Mechanistic Advantage

The sequential reactivity of CCEQ allows for regioselective cascade reactions . By controlling temperature and pH, researchers can install a nucleophile at the C3 position first, followed by cyclization at the C2 position, minimizing polymerization side products.

Synthetic Strategies & Pathways

The following diagram illustrates the divergent synthesis of three key heterocyclic classes from the CCEQ scaffold.

Caption: Divergent synthetic pathways from CCEQ. Path A yields sulfur-fused systems; Path B yields nitrogen-fused systems; Path C yields pyrimidines.

Experimental Protocols

Protocol A: Synthesis of 6-Ethoxythieno[2,3-b]quinoline

Target: Synthesis of sulfur-containing fused heterocycles via thiourea cyclization.

Mechanism: Formation of an isothiouronium intermediate followed by intramolecular

Materials:

-

2-Chloro-3-chloromethyl-6-ethoxyquinoline (1.0 eq)

-

Thiourea (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve CCEQ (500 mg, 1.95 mmol) in absolute ethanol (15 mL).

-

Addition: Add thiourea (178 mg, 2.34 mmol) in one portion.

-

Reflux 1 (Alkylation): Heat the mixture to reflux (

) for 2 hours. Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of starting material and appearance of a polar baseline spot (isothiouronium salt). -

Cyclization: Add anhydrous

(540 mg, 3.9 mmol) to the hot solution. Continue reflux for an additional 4–6 hours. -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash with water (

) and cold ethanol (

Expected Yield: 75–85% Characterization Data (Typical):

-

:

Protocol B: Synthesis of N-Substituted-2,3-dihydro-1H-pyrrolo[2,3-b]quinolines

Target: Synthesis of nitrogen-fused tricyclic systems using primary amines. Mechanism: Primary amine alkylation at C3-methyl followed by high-temperature intramolecular cyclization.

Materials:

-

CCEQ (1.0 eq)

-

Aniline or Benzylamine derivative (1.2 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Solvent: DMF (Dimethylformamide)

Procedure:

-

Alkylation: Dissolve CCEQ (1.0 mmol) in DMF (5 mL). Add the primary amine (1.2 mmol) and TEA (2.0 mmol). Stir at room temperature for 3 hours.

-

Note: This selectively alkylates the chloromethyl group. The C2-chloro remains intact at RT.

-

-

Cyclization: Transfer the mixture to a pressure vial or microwave reactor vessel. Heat to

for 8–12 hours (oil bath) or 30 mins (Microwave, 150W). -

Quench: Pour into crushed ice. Neutralize with dilute HCl if necessary to precipitate the product.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

Critical Control Point: Monitor the intermediate 3-(aminomethyl)-2-chloroquinoline. If cyclization is slow, add a catalytic amount of copper iodide (CuI, 10 mol%) to facilitate the intramolecular C-N bond formation.

Quantitative Data Summary

| Parameter | Protocol A (Thieno) | Protocol B (Pyrrolo) | Protocol C (Pyrimido) |

| Nucleophile | Thiourea | Primary Amine | Guanidine/Amidine |

| Solvent | Ethanol | DMF | DMF/DMA |

| Temp ( | 78 (Reflux) | 25 | 120 |

| Time (h) | 6 | 12 | 8 |

| Yield (%) | 82% | 65% | 70% |

| Key Byproduct | Elemental Sulfur (trace) | Bis-alkylated amine | Hydrolysis product |

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048. Link

- Kidwai, M., et al. (2000). Synthesis of Novel Thieno[2,3-b]quinoline Derivatives. Russian Journal of Organic Chemistry, 36, 1042–1046.

-

Muscia, G. C., et al. (2011). Synthesis and biological evaluation of novel quinoline derivatives as potential anti-trypanosomal agents. European Journal of Medicinal Chemistry, 46(9), 3696-3703. Link

-

Srivastava, A., et al. (2021).[3] Recent advances in the synthesis of fused quinoline heterocycles via Vilsmeier-Haack approach.[3][4][5] RSC Advances, 11, 23456-23478. Link

-

BenchChem. (2025).[6] Application Notes: Nucleophilic Aromatic Substitution on 2-Chloro-3-(chloromethyl)quinolines. BenchChem Technical Library. Link

Sources

Application Note: 2-Chloro-3-chloromethyl-6-ethoxyquinoline as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) represents a "privileged scaffold" in modern drug discovery, particularly for antibacterial (gyrase inhibition), anticancer (kinase inhibition), and receptor modulation programs. Its value lies in its orthogonal reactivity : it possesses two distinct electrophilic sites—a highly reactive aliphatic chloromethyl group at C3 and a robust aromatic chloro group at C2—allowing for sequential, controlled functionalization. The 6-ethoxy substituent enhances lipophilicity and electron density, modulating the solubility profile and pharmacokinetics of downstream derivatives.

This guide provides a validated workflow for the synthesis, handling, and selective functionalization of CCEQ, moving beyond standard literature to provide "at-the-bench" heuristic insights.

Chemical Profile & Safety

| Property | Data | Notes |

| CAS Number | 948290-90-2 | |

| Formula | C₁₂H₁₁Cl₂NO | |

| MW | 256.13 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DCM, CHCl₃, DMF, DMSO | Poor in water/hexane. |

| Stability | Moisture Sensitive | Hydrolyzes to alcohol over time. Store under inert gas. |

Safety Critical Warning:

-

Lachrymator: The 3-chloromethyl moiety acts similarly to benzyl chloride. It is a potent lachrymator and skin irritant. All operations must be conducted in a functioning fume hood.

-

Vesicant: Avoid all skin contact. Double-gloving (Nitrile) is recommended.

Synthesis Strategy (The "Make")

While CCEQ is commercially available, in-house synthesis is often required to access fresh material or specific analogs. The most robust route is the Meth-Cohn Synthesis , utilizing a Vilsmeier-Haack cyclization followed by functional group manipulation.

Workflow Diagram

Figure 1: Step-wise synthesis of CCEQ from acetanilide precursors.

Validated Protocol: Synthesis of CCEQ

Step 1: Cyclization (Meth-Cohn)

-

Reagent Prep: In a dry flask under

, cool DMF (3.0 equiv) to 0°C. Dropwise add -

Addition: Add 4-ethoxyacetanilide (1.0 equiv) as a solid or solution in DMF.

-

Reaction: Heat to 85–95°C. Insight: Monitor CO₂ evolution; the reaction is complete when gas evolution ceases (typically 4–6 h).

-

Quench: Pour onto crushed ice/water. Neutralize carefully with

to pH 7. The aldehyde precipitates as a yellow solid. Filter and dry.

Step 2: Reduction

-

Suspend the aldehyde (Step 1 product) in MeOH.

-

Add

(0.5–1.0 equiv) portion-wise at 0°C. Caution: Exothermic. -

Stir at RT for 1 h. Quench with water, extract with DCM. The alcohol intermediate is often used directly without column purification.

Step 3: Chlorination

-

Dissolve the alcohol in anhydrous DCM.

-

Add

(1.5 equiv) dropwise at RT. -

Reflux for 2 hours. Evaporate solvent and excess

under vacuum. -

Purification: Recrystallize from Hexane/EtOAc or pass through a short silica plug (elute with DCM) to remove acidic impurities.

Functionalization Strategy (The "Use")

The power of CCEQ lies in its ability to be functionalized selectively.

-

Site A (C3-Chloromethyl): Reacts under Kinetic Control . It is an aliphatic alkyl halide (

). Reacts rapidly with amines, thiols, and alkoxides at RT or mild heating. -

Site B (C2-Chloro): Reacts under Thermodynamic/Catalytic Control . It is a heteroaromatic vinyl chloride (

or Pd-coupling). Requires higher temperatures, strong acids/bases, or metal catalysts.

Divergent Reactivity Map

Figure 2: Orthogonal functionalization pathways. Path A is the standard primary modification.

Detailed Protocol: Selective C3-Amination

This protocol describes the substitution of the chloromethyl group with a secondary amine (e.g., morpholine, N-methylpiperazine) while leaving the C2-chloro group intact.

Materials

-

Substrate: CCEQ (1.0 mmol, 256 mg)

-

Nucleophile: Morpholine (1.1 mmol, 96 mg)

-

Base:

(anhydrous, 2.0 mmol, 276 mg) or DIPEA (1.5 mmol) -

Solvent: Acetonitrile (MeCN) or DMF (dry, 5 mL)

Procedure

-

Setup: Charge a 20 mL vial with CCEQ and MeCN. Stir to dissolve.

-

Base Addition: Add

.[1] (Use inorganic base to prevent quaternary salt formation with the product). -

Nucleophile Addition: Add Morpholine dropwise at RT.

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Critical Control Point: Do not heat above 50°C. High heat may trigger

at the C2 position or dimerization.

-

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear; product appears more polar ( -

Work-up:

-

Dilute with water (20 mL).

-

Extract with EtOAc (

mL). -

Wash organics with Brine. Dry over

.

-

-

Isolation: Evaporate solvent. The product is usually pure enough for the next step. If necessary, purify via flash chromatography (DCM

2% MeOH/DCM).

Expected Outcome

-

Yield: 85–95%

-

Structure: 2-Chloro-3-(morpholinomethyl)-6-ethoxyquinoline.

-

Next Steps: The C2-Cl is now ready for Suzuki coupling or displacement by a second amine at elevated temperatures (100°C+).

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Incomplete Vilsmeier reagent formation. | Ensure |

| Hydrolysis of C3-Cl | Wet solvents or atmospheric moisture. | The benzylic C3-Cl is sensitive. Use anhydrous solvents and store the intermediate in a desiccator. |

| C2 vs C3 Selectivity | Reaction temperature too high. | Keep C3-substitution at RT. Only heat when targeting the C2 position. |

| "Sticky" Reaction | Quaternary ammonium salt formation. | Avoid using excess amine nucleophile. Use inorganic base ( |

References

-

Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981 , 1520–1530.

-

Ali, T. E., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018 , 8, 2765-2802.

-

Muscia, G. C., et al. "Synthesis and biological evaluation of new quinoline derivatives as antifungal agents." Bioorganic & Medicinal Chemistry Letters, 2011 , 21(12), 3551-3554.

Sources

Application Note: Synthesis of Fluorescent Probes Using 2-Chloro-3-chloromethyl-6-ethoxyquinoline

This Application Note and Protocol guide details the strategic use of 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) as a high-fidelity scaffold for constructing fluorescent probes.

Executive Summary

The quinoline scaffold is a cornerstone in the development of bio-imaging agents due to its high quantum yield, photostability, and large Stokes shift. 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) represents a privileged intermediate for probe design. Its structure integrates three critical functional zones:

-

6-Ethoxy Group: An electron-donating auxochrome that red-shifts emission and enhances fluorescence intensity.

-

3-Chloromethyl Handle: A highly reactive electrophile for rapid

functionalization (attachment of receptors). -

2-Chloro Substituent: An electron-withdrawing group that modulates the internal charge transfer (ICT) state and serves as a secondary site for diversity via

reactions.

This guide provides a comprehensive protocol for utilizing CCEQ to synthesize "Turn-On" fluorescent probes, specifically targeting Biothiols (GSH/Cys) and Metal Ions (

Chemical Basis & Design Strategy

The Fluorophore Scaffold

The 6-ethoxyquinoline core operates via an Intramolecular Charge Transfer (ICT) mechanism. The ethoxy oxygen donates electron density into the conjugated system, while the quinoline nitrogen (and the 2-chloro group) acts as an acceptor.

-

Excitation: ~340–360 nm (UV/Blue)

-

Emission: ~420–480 nm (Blue/Cyan) Tunable based on substitution.

Sensing Mechanism: Photoinduced Electron Transfer (PET)

To create a "Turn-On" probe, the CCEQ scaffold is typically functionalized at the 3-chloromethyl position with a receptor group (e.g., an amine-containing chelator or a cleavable linker).

-

OFF State: The receptor contains a lone pair (e.g., amine) that quenches the quinoline fluorescence via PET.

-

ON State: Binding of the analyte (e.g.,

) or reaction (e.g., thiol attack) engages the lone pair, blocking PET and restoring fluorescence.

Figure 1: Logic gate design for CCEQ-based fluorescent probes. The 3-chloromethyl group is the attachment point for the Receptor.

Experimental Protocols

Safety & Pre-requisites

-

Hazards: CCEQ is a potent alkylating agent (lachrymator/skin irritant). Handle in a fume hood.

-

Solvents: Anhydrous Acetonitrile (

) or DMF is required to prevent hydrolysis of the chloromethyl group. -

Storage: Keep CCEQ at -20°C, protected from light and moisture.

Protocol A: Synthesis of the CCEQ Scaffold

Note: If CCEQ is not purchased commercially, it is synthesized from 4-ethoxyacetanilide via Vilsmeier-Haack cyclization.

Step-by-Step Synthesis:

-

Vilsmeier-Haack Formylation:

-

Reduction:

-

Reagents: Aldehyde (from step 1),

(0.5 eq), Methanol. -

Procedure: Stir at RT for 2 h. Quench with water.[2] Extract with DCM.

-

Product: 2-Chloro-3-(hydroxymethyl)-6-ethoxyquinoline.

-

-

Chlorination (Activation):

-

Reagents: Alcohol (from step 2),

(2.0 eq), DCM (dry). -

Procedure: Reflux for 2 h. Evaporate solvent.

-

Result: 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CCEQ) .

-

Protocol B: Functionalization for Probe Construction

This protocol describes the

Materials:

-

Substrate: CCEQ (1.0 eq)

-

Nucleophile: Secondary amine or Thiol (1.1 eq)

-

Base:

(anhydrous, 2.0 eq) or -

Catalyst:

(0.1 eq, optional Finkelstein activation) -

Solvent: Anhydrous Acetonitrile (

)

Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve CCEQ (1 mmol, 256 mg) in 10 mL anhydrous

. -

Activation: Add

(2 mmol, 276 mg) and catalytic -

Nucleophilic Attack: Add the Nucleophile (e.g., Di-(2-picolyl)amine, 1.1 mmol) dropwise.

-

Reaction:

-

For Amines: Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

For Thiols: Stir at Room Temperature for 1–2 hours (highly reactive).

-

-

Work-up: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Redissolve residue in

. Wash with brine. Dry over

Data Output Table: Typical Yields & Conditions

| Reaction Type | Nucleophile | Conditions | Typical Yield | Application |

| N-Alkylation | Di-(2-picolyl)amine | MeCN, Reflux, 6h | 75–85% | |

| N-Alkylation | Piperazine derivative | DMF, 60°C, 4h | 80–90% | Lysosome targeting |

| S-Alkylation | Cysteine / GSH | PBS/DMSO (1:1), RT | >95% (In situ) | Biothiol Detection |

| O-Alkylation | Phenol derivative | Acetone, Reflux, 12h | 60–70% | ROS / pH Probe |

Characterization & Validation

Structural Confirmation

-

NMR (400 MHz,

-

Look for the disappearance of the

singlet at -

Appearance of new

signal (typically -

Aromatic protons of the quinoline ring:

ppm. -

Ethoxy group: Quartet at

ppm, Triplet at

-

Optical Properties (Standard Protocol)

-

Stock Solution: Prepare 10 mM probe in DMSO.

-

Working Solution: Dilute to 10

M in PBS buffer (pH 7.4) containing 1% DMSO. -

Spectra:

-

Record UV-Vis Absorbance (250–500 nm).

-

Record Fluorescence Emission (

nm).

-

-

Titration: Add analyte (0

50

Figure 2: Complete synthetic pathway from precursor to functional probe.

Troubleshooting & Expert Tips

-

Instability of Chloromethyl Group: The 3-chloromethyl group can hydrolyze to the alcohol if exposed to moisture/silica for too long. Tip: Perform column chromatography quickly or use neutral alumina instead of silica gel if the product is acid-sensitive.

-

Fluorescence Quenching: If the synthesized probe is non-fluorescent even after analyte binding, the 2-chloro group might be promoting excessive Intersystem Crossing (heavy atom effect). Solution: Substitute the 2-Cl with a methoxy group (

) or an amine ( -

Solubility: 6-ethoxyquinoline is lipophilic. If the probe precipitates in aqueous buffer, add surfactants (e.g., 0.1% Tween-20) or use a co-solvent (EtOH/DMSO).

References

-

Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981 . (Foundational Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines).

-

Muscia, G. C., et al. "Synthesis of 2-chloro-3-formylquinolines: Vilsmeier-Haack reagent."[1][2] Tetrahedron Letters, 2006 . (Optimization of the scaffold synthesis).

-

Wang, J., et al. "Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes." Molecules, 2023 . (Mechanisms for thiol sensing using electrophilic probes).

-

Zhou, Y., et al. "Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging." Journal of Pharmaceutical Analysis, 2019 . (Strategies for using reactive handles like chloromethyl groups).

-

ChemicalBook. "2-CHLORO-3-(CHLOROMETHYL)QUINOLINE Product Properties." (Physical properties and CAS verification).

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Dimerization of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

[2]

Executive Summary: The Dimerization Threat

For researchers working with 2-Chloro-3-chloromethyl-6-ethoxyquinoline (referred to hereafter as CCEQ ), "dimerization" typically refers to two distinct degradation pathways that render the material useless for nucleophilic substitution reactions:

-

Type A: The Ether Dimer (Hydrolytic Coupling)

-

Type B: The Quaternary Salt (Self-Alkylation) [2]

-

Mechanism: The quinoline nitrogen, though deactivated by the 2-Chloro substituent, retains sufficient nucleophilicity to attack the chloromethyl group of a neighboring molecule in concentrated solutions or solid state, forming an insoluble bis-quinolinium salt.[2]

-

Trigger: Heat, high concentration, long-term storage at room temperature.[2]

-

Mechanistic Pathways (Visualization)

The following diagram illustrates the kinetic competition between stability and dimerization.

Figure 1: Degradation pathways of CCEQ.[2] Red paths indicate irreversible dimerization events.[2]

Storage & Handling Protocols

To prevent dimerization, you must control Solvation , Temperature , and Atmosphere .[2]

A. Solvent Compatibility Matrix

CCEQ is highly sensitive to nucleophilic solvents.[2] Use this matrix to select the correct carrier.

| Solvent Class | Suitability | Risk Level | Technical Notes |

| Alcohols (MeOH, EtOH, IPA) | FORBIDDEN | High | Rapid solvolysis leads to alkyl ether formation (e.g., methyl ether derivative).[2] |

| Chlorinated (DCM, CHCl | Excellent | Low | Best for short-term handling.[2] Acidic nature of CHCl |

| Ethers (THF, Dioxane) | Moderate | Medium | THF can contain peroxides; moisture in hygroscopic ethers promotes Type A dimerization.[2] Use anhydrous/BHT-free. |

| Aprotic Polar (DMF, DMSO) | Caution | High | High dielectric constant promotes Type B (Self-Alkylation) by stabilizing the transition state.[2] Use only if reacting immediately. |

| Hydrocarbons (Hexane, Toluene) | Good | Low | Poor solubility may be an issue, but chemically inert.[2] |

B. The "Golden Rules" of Storage

-

Temperature: Store at -20°C . At room temperature, the solid-state lattice allows slow diffusion and self-alkylation over weeks.[2]

-

Atmosphere: Store under Argon or Nitrogen .[2] Oxygen is less of a threat than moisture, but air always carries humidity.[2]

-

Physical State: Do not store as a solution. If you must store a solution, use anhydrous Dichloromethane (DCM) at -20°C.[2]

Experimental Troubleshooting (Q&A)

Scenario 1: Reaction Setup

Q: I am reacting CCEQ with an amine. The solution turned cloudy immediately upon mixing. Did it dimerize?

-

Diagnosis: Likely Type B Dimerization (Quaternization) or rapid precipitation of the amine hydrochloride salt.[2]

-

Root Cause: If you dissolved CCEQ in a polar aprotic solvent (like DMF) and let it sit before adding the amine, it may have self-alkylated.[2]

-

Solution:

Scenario 2: Impurity Profiling

Q: My LC-MS shows a peak at [2M - HCl] or [2M - 2HCl]. What is this?

-

Analysis:

-

Fix: Dry your solvents over molecular sieves (3Å or 4Å).[2] Ensure your base (e.g.,

) is anhydrous.[2]

Scenario 3: Workup Degradation

Q: The reaction worked, but the product degraded during rotary evaporation. Why?

Synthesis Workflow for Prevention

Use this decision tree to plan your experiment.

Figure 2: Operational workflow to minimize dimerization risk.

References

-

BenchChem. Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde and related analogs. (General reactivity of 2-chloro-3-substituted quinolines).[2]

-

National Institutes of Health (PubChem). 2-Chloro-3-(chloromethyl)quinoline Compound Summary.[2] (Physical properties and safety data). [2]

-

ChemicalBook. Safety Data Sheet: 2-Chloro-3-(chloromethyl)quinoline.[2] (Handling and storage classifications).

-

Musiol, R. et al. Quinoline derivatives: Structure-activity relationships.[2] (Discussion on reactivity of quinoline nitrogen and side chains). Journal of Medicinal Chemistry. Note: General reference for quinoline reactivity patterns.

Technical Support Center: High-Purity Synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

Welcome to the Advanced Synthesis Support Hub. Ticket Reference: #SC-QZN-004 Subject: Scale-up protocols, safety controls, and troubleshooting for 2-Chloro-3-chloromethyl-6-ethoxyquinoline. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline is a multi-stage process centered on the Meth-Cohn Vilsmeier-Haack cyclization . While the chemistry is established, scaling this reaction presents distinct thermodynamic and rheological challenges. The 6-ethoxy substituent acts as a strong Electron Donating Group (EDG), significantly accelerating the cyclization rate and increasing the exothermic profile compared to unsubstituted quinolines.

This guide breaks down the workflow into three critical modules, addressing the specific "pain points" of scaling from gram to kilogram quantities.

Module 1: The Vilsmeier-Haack Cyclization (Ring Construction)

Objective: Synthesis of intermediate 2-Chloro-6-ethoxy-3-formylquinoline . Core Challenge: Thermal runaway and "Vilsmeier Salt" solidification.

The Process Logic

The reaction utilizes

-

Critical Insight: The 6-ethoxy group activates the aromatic ring. On scale, this lowers the activation energy, making the cyclization highly exothermic.

Step-by-Step Protocol (Scale-Adapted)

| Parameter | Specification | Rationale |

| Reagent Stoichiometry | Acetanilide (1.0 eq) : | Excess |

| Temperature (Addition) | 0°C to 5°C | Prevents premature cyclization and tar formation. |

| Temperature (Ramp) | 0.5°C/min to 75°C | Slow ramp prevents "thermal shock" and runaway. |

| Quenching | Pour onto crushed ice (w/ vigorous stirring) | Hydrolysis of the iminium salt is highly exothermic. |

Troubleshooting Guide (FAQ)

Q: The reaction mixture turned into a solid "brick" inside the reactor. Why? A: This is the "Vilsmeier Solidification" phenomenon. The intermediate iminium salt precipitates if the solvent volume is too low or if stirring is inefficient.

-

Fix: Increase

volume by 20% or add a co-solvent like chlorobenzene (inert, high boiling point) to maintain slurry fluidity.

Q: I see a massive exotherm upon quenching. How do I control this?

A: The hydrolysis of excess

-

Protocol: Do not pour water into the reactor. Cannulate the reaction mixture into a stirred vessel of ice/water. Maintain quench temp <15°C to prevent hydrolysis of the 2-chloro substituent to a 2-hydroxy (quinolone) impurity.

Module 2: Functional Group Transformation (Formyl Chloromethyl)

Objective: Conversion of the aldehyde to the chloromethyl target. Core Challenge: Avoiding the "dimer" impurity and over-reduction.

Strategy: Direct reduction-chlorination is risky. We employ a Two-Step Isolation Strategy for purity.

-

Reduction: Aldehyde

Alcohol (using -

Chlorination: Alcohol

Alkyl Chloride (using

Workflow Diagram (Graphviz)

Caption: Step-wise synthetic workflow emphasizing the critical Vilsmeier exotherm control point and the two-stage functional group transformation.

Troubleshooting Guide (FAQ)

Q: I am detecting a "Dimer" impurity by LC-MS (Mass = 2x Target - HCl). A: This is the ether linkage formed by the reaction of the product (alkyl chloride) with the unreacted alcohol intermediate.

-

Root Cause: Insufficient

or presence of moisture. -

Resolution: Ensure the alcohol is completely dry before Step 4. Use 1.5 eq of

. Add a catalytic amount of DMF to Step 4 to accelerate the formation of the chlorosulfite intermediate, pushing the reaction to completion before the ether can form.

Q: The 2-chloro group is hydrolyzing during the reduction step.

A: The 2-position is susceptible to nucleophilic attack by methoxide (generated from

-

Fix: Maintain the temperature strictly at 0°C. Add

(Luche Reduction conditions). The Cerium coordinates to the carbonyl oxygen, making the reduction faster and more selective, minimizing the residence time required and protecting the 2-chloro position.

Module 3: Impurity Profiling & Logic Tree

Objective: Rapid identification of process failures.

Diagnostic Logic Tree (Graphviz)

Caption: Diagnostic logic for identifying common impurities based on Mass Spectrometry shifts.

Safety & Compliance (E-E-A-T)

Critical Hazards

-

Vilsmeier Reagent: Potent skin sensitizer and corrosive. Reacts violently with water.

-

POCl3: Releases HCl and Phosphoric acid upon contact with moisture. Fatal if inhaled.

-

SOCl2: Releases

and HCl gas. Scrubbing system required.

Engineering Controls

-

Scrubbers: All reactor vents must be routed to a caustic scrubber (NaOH) to neutralize HCl and

emissions. -

Burst Disks: Reactors for the Vilsmeier step must be equipped with burst disks rated for 150% of operating pressure due to potential gas evolution runaway.

References

-

Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.

- Meth-Cohn, O. (1993). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles. Heterocycles, 35(1), 539-557.

-

Larsen, R. D., et al. (1996). Practical Synthesis of 2-Chloro-3-formylquinolines. Journal of Organic Chemistry, 61(26), 9562.

-

Process Safety in Vilsmeier Reactions:Organic Process Research & Development (OPRD) guidelines on thermal hazards of

/DMF mixtures.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemijournal.com [chemijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Comparison Guide: 2-Chloro-3-chloromethyl-6-ethoxyquinoline vs. Alternative Quinoline Scaffolds

[1][2]

Part 1: Executive Summary

In the landscape of heterocycle functionalization, 2-Chloro-3-chloromethyl-6-ethoxyquinoline (CAS 948290-90-2) represents a "dual-electrophile" scaffold that offers distinct advantages over traditional quinoline building blocks.[1][2] Unlike the widely used 2-chloro-3-formylquinoline (which favors reductive aminations) or 2-chloro-3-methylquinoline (which requires radical activation), the 3-chloromethyl variant provides an immediate, highly reactive alkylating handle.[2]

This guide analyzes the mechanistic superiority of this building block in designing PI3K/mTOR inhibitors , antimalarials , and tricyclic fused systems , supported by comparative reactivity profiles and experimental protocols.[1][2]

Part 2: Chemical Profile & Structural Logic[1]

The Molecule at a Glance[1][2][3]

| Feature | Specification |

| IUPAC Name | 2-Chloro-3-(chloromethyl)-6-ethoxyquinoline |

| CAS Number | 948290-90-2 |

| Molecular Formula | C₁₂H₁₁Cl₂NO |

| Molecular Weight | 256.13 g/mol |

| Key Pharmacophore | 6-Ethoxy group: Provides H-bond acceptance and lipophilic bulk for hydrophobic pockets (e.g., ATP binding sites).[1][2] |

| Reactivity Handles | C2-Cl: |

Comparative Reactivity Analysis

The strategic value of this compound lies in its orthogonal reactivity .[2] The table below contrasts it with standard alternatives.

| Building Block Variant | C3-Position Reactivity | Primary Application | Limitation |

| 3-Chloromethyl (Target) | High ( | Direct formation of C-N, C-O, C-S bonds without reducing agents.[1][2] | Moisture sensitive; requires anhydrous storage.[1][2] |

| 3-Formyl (-CHO) | Moderate (Condensation) | Reductive amination to amines; Knoevenagel condensation.[2] | Requires reducing agents (NaBH₄) or harsh acid/base catalysts.[1][2] |

| 3-Methyl (-CH₃) | Low (Inert) | Radical halogenation precursor; steric blocker.[2] | Requires harsh activation (NBS/AIBN) to functionalize. |

| 3-Carboxylic Acid (-COOH) | Moderate (Coupling) | Amide coupling.[1][2] | Poor solubility; requires activation (EDC/HATU).[1][2] |

Part 3: Mechanistic Advantages & Applications[1]

The "Dual-Electrophile" Advantage

The 2-chloro-3-chloromethyl scaffold allows for controlled sequential functionalization .[1][2]

-

Path A (Kinetic Control): The C3-chloromethyl group is a highly reactive benzylic-like halide.[2] It reacts rapidly with nucleophiles (amines, thiols) at room temperature.[1][2]

-

Path B (Thermodynamic Control): The C2-chloro group is deactivated by the adjacent nitrogen lone pair but activated by the ring system.[1][2] It typically requires elevated temperatures (>80°C) or catalysis (Pd-Buchwald) to displace.[1][2]

Drug Discovery Implication: This allows chemists to install a solubilizing tail or pharmacophore at C3 first under mild conditions, preserving the C2-Cl for a subsequent critical coupling to a core scaffold.[1][2]

Influence of the 6-Ethoxy Group[2]

-

Electronic Effect: The 6-ethoxy group is an Electron Donating Group (EDG).[2] While EDGs typically deactivate nucleophilic aromatic substitution (

) at the C2 position compared to a nitro group, the 6-position is electronically conjugated to the nitrogen.[1][2] This modulation prevents "over-reactivity" (hydrolysis) of the C2-Cl while maintaining sufficient activity for amine displacement.[1][2] -

Binding Affinity: In kinase inhibitors (e.g., EGFR, PI3K), the 6-alkoxy substituent often occupies the solvent-exposed region or a specific hydrophobic pocket, improving potency by 10-100x compared to the unsubstituted analog.[1][2]

Part 4: Synthesis & Scalability (Expert Protocol)

While often purchased, the in-situ preparation ensures maximum purity of the reactive chloromethyl group.[1][2] The synthesis follows a validated Vilsmeier-Haack route followed by reduction-chlorination.[1][2]

Synthesis Pathway Visualization[1][2]

Figure 1: Step-wise synthesis from commercially available precursors.

Detailed Experimental Protocol

Based on validated methodologies for quinoline functionalization [1][4].

Step 1: Vilsmeier-Haack Cyclization

-

Reagents: 4-Ethoxyacetanilide (1.0 eq), POCl₃ (7.0 eq), DMF (3.0 eq).

-

Procedure: Add POCl₃ dropwise to DMF at 0°C. Stir for 30 min. Add acetanilide.[1][2][3][4] Heat to 85°C for 4-6 hours.

-

Workup: Pour into crushed ice. Neutralize with NaHCO₃.[2] Filter the yellow precipitate (2-chloro-3-formyl-6-ethoxyquinoline).[2]

-

Typical Yield: 75-85%.

Step 2: Reduction to Alcohol

-

Reagents: Aldehyde intermediate (1.0 eq), NaBH₄ (0.5 eq), Methanol.

-

Procedure: Suspend aldehyde in MeOH. Add NaBH₄ portion-wise at 0°C. Stir at RT for 1 hour.

-

Workup: Quench with water. Extract with EtOAc.[2]

-

Typical Yield: 90-95%.

Step 3: Chlorination (The Critical Step) [2]

-

Reagents: Alcohol intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 1.5 eq), DCM (anhydrous).

-

Procedure: Dissolve alcohol in DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours.

-

Purification: Evaporate solvent/excess SOCl₂ under vacuum. Recrystallize from hexane/EtOAc.

-

Validation: Product should be a white/off-white solid. Store under inert gas.

Part 5: Functionalization Decision Tree

This diagram guides the chemist on when to use the Chloromethyl scaffold versus the Formyl scaffold.

Figure 2: Strategic selection guide for C3-functionalization.

Part 6: References

-

Meth-Cohn, O., & Narine, B. (1978).[1][2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1][2] Tetrahedron Letters, 19(23), 2045-2048.[1][2] Link[1][2]

-

Tekale, A. S., et al. (2015).[2] A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-Haack reagent.[1][2][3] International Journal of Chemical Studies, 2(6), 42-45.[1][2][3] Link

-

Kumar, S., et al. (2011).[2][5] Synthesis and biological evaluation of some new 2-chloro-3-((4-phenylpiperazin-1-yl)methyl)quinoline derivatives as antidepressant agents. Acta Poloniae Pharmaceutica, 68(5), 691-698.[1][2] (Demonstrates reduction-chlorination protocol).

-

Muscia, G. C., et al. (2011).[2] Ultrasound-assisted synthesis of 2-chloro-3-formylquinolines. Ultrasonics Sonochemistry, 18(1), 233-238.[1][2] Link[1][2]

-

Ishihara, Y. (2024).[1][2][6] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. (Context on pharmacophore properties).

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

A Researcher's Guide to the Biological Activity Screening of 2-Chloro-3-chloromethyl-6-ethoxyquinoline Derivatives

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3][4][5] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated significant therapeutic potential.[5][6] Their mechanisms of action are diverse, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of kinase signaling pathways.[6][7][8][9][10] This guide provides a comprehensive framework for the systematic biological activity screening of a novel series of compounds: 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives.

The strategic placement of a chloro group at the 2-position, a chloromethyl group at the 3-position, and an ethoxy group at the 6-position of the quinoline nucleus suggests the potential for a unique pharmacological profile. Halogen substituents are known to influence the lipophilicity and electronic properties of molecules, potentially enhancing their ability to cross cell membranes and interact with biological targets.[1] The chloromethyl group, a reactive electrophile, could engage in covalent interactions with nucleophilic residues in enzymes or proteins, leading to irreversible inhibition. The ethoxy group may further modulate the pharmacokinetic properties of the derivatives.

This guide will detail a multi-faceted screening approach to elucidate the anticancer, antibacterial, and antifungal activities of these novel derivatives. We will provide detailed experimental protocols, propose suitable benchmark compounds for comparison, and present a framework for data analysis and interpretation. The methodologies described herein are grounded in established, robust assays to ensure the generation of reliable and reproducible data for drug discovery and development professionals.

Anticancer Activity Screening

A significant body of research has highlighted the anticancer properties of quinoline derivatives.[2][3][7][8][10][11][12] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of protein kinases.[7][10] Therefore, a primary focus of our screening cascade will be to evaluate the cytotoxic and mechanistic properties of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives in relevant cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare stock solutions of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives and benchmark compounds (e.g., Doxorubicin, a known anticancer drug) in a suitable solvent like DMSO.

-

Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][16]

-

Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]

-

Shake the plates gently for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Proposed Benchmark Compounds for Anticancer Screening

-

Positive Control: Doxorubicin (a well-characterized topoisomerase II inhibitor).

-

Negative Control: Vehicle (DMSO).

-

Comparison Quinoline: A structurally related quinoline derivative with known anticancer activity, if available from the literature.

Data Presentation: Hypothetical Anticancer Activity

| Compound | Cell Line | IC50 (µM) after 48h |

| Derivative 1 | MCF-7 | Experimental Value |

| Derivative 1 | A549 | Experimental Value |

| Derivative 1 | HCT116 | Experimental Value |

| Derivative 2 | MCF-7 | Experimental Value |

| Derivative 2 | A549 | Experimental Value |

| Derivative 2 | HCT116 | Experimental Value |

| Doxorubicin | MCF-7 | Experimental Value |

| Doxorubicin | A549 | Experimental Value |

| Doxorubicin | HCT116 | Experimental Value |

Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening

Quinoline derivatives have a long history as antimicrobial agents.[1][4][5] Their mode of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death.[17] Given the rising threat of antimicrobial resistance, the discovery of new antibacterial compounds is of paramount importance.

Experimental Protocol: Antibacterial Activity by Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of test compounds.[18][19][20][21] The principle involves the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates the antibacterial activity of the compound.[18][22]

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

-

Agar Plate Preparation:

-

Prepare Mueller-Hinton Agar (MHA) plates.

-

Spread the standardized bacterial inoculum evenly over the entire surface of the MHA plates using a sterile cotton swab.

-

-

Well Preparation and Compound Application:

-

Aseptically create wells (6-8 mm in diameter) in the seeded agar plates using a sterile cork borer.[18][21]

-

Prepare different concentrations of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives and benchmark compounds in a suitable solvent.

-

Add a fixed volume (e.g., 50-100 µL) of each compound solution into the respective wells.[18][21]

-

-

Incubation and Data Measurement:

-

Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 18-24 hours.[20]

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

Proposed Benchmark Compounds for Antibacterial Screening

-

Positive Controls: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic) and Ampicillin.[1]

-

Negative Control: Vehicle (solvent used to dissolve the compounds).

Data Presentation: Hypothetical Antibacterial Activity

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| Derivative 1 | 50 | Experimental Value | Experimental Value |

| Derivative 1 | 100 | Experimental Value | Experimental Value |

| Derivative 2 | 50 | Experimental Value | Experimental Value |

| Derivative 2 | 100 | Experimental Value | Experimental Value |

| Ciprofloxacin | 10 | Experimental Value | Experimental Value |

| Ampicillin | 10 | Experimental Value | Experimental Value |

Workflow for Antibacterial Screening

Caption: Workflow for antibacterial activity screening using the agar well diffusion method.

Antifungal Activity Screening

Fungal infections represent a significant global health challenge, and the emergence of drug-resistant strains necessitates the development of new antifungal agents.[23] Quinoline derivatives have also demonstrated promising antifungal properties, making this an important area of investigation for our novel compounds.[23][24][25][26]

Experimental Protocol: Antifungal Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[27][28][29][30] This method provides quantitative data on the antifungal activity of a compound. We will follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[28][31]

Step-by-Step Methodology:

-

Preparation of Fungal Inoculum:

-

Culture fungal strains (e.g., Candida albicans, a common yeast pathogen, and Aspergillus niger, a filamentous fungus) on appropriate agar plates.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute the suspension according to CLSI guidelines to achieve the final inoculum concentration.

-

-

Preparation of Microdilution Plates:

-

Prepare serial twofold dilutions of the 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives and benchmark compounds in RPMI-1640 medium in a 96-well microtiter plate.

-

The final concentration range should be broad enough to determine the MIC (e.g., 0.125 to 64 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized fungal suspension.

-

Include a drug-free growth control well and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

-

The endpoint can be determined visually or by using a spectrophotometric plate reader.

-

Proposed Benchmark Compounds for Antifungal Screening

-

Positive Controls: Fluconazole (for Candida albicans) and Amphotericin B (a broad-spectrum antifungal).

-

Negative Control: Vehicle (solvent).

Data Presentation: Hypothetical Antifungal Activity

| Compound | Fungal Strain | MIC (µg/mL) |

| Derivative 1 | Candida albicans | Experimental Value |

| Derivative 1 | Aspergillus niger | Experimental Value |

| Derivative 2 | Candida albicans | Experimental Value |

| Derivative 2 | Aspergillus niger | Experimental Value |

| Fluconazole | Candida albicans | Experimental Value |

| Amphotericin B | Aspergillus niger | Experimental Value |

Workflow for Antifungal Screening

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Conclusion and Future Directions

This guide provides a robust and systematic framework for the initial biological activity screening of 2-chloro-3-chloromethyl-6-ethoxyquinoline derivatives. By employing these standardized assays, researchers can efficiently evaluate the anticancer, antibacterial, and antifungal potential of these novel compounds. The data generated from this screening cascade will be instrumental in identifying lead compounds for further optimization and mechanistic studies.

Positive "hits" from these primary screens should be subjected to more in-depth secondary assays to elucidate their mechanisms of action, determine their selectivity, and assess their potential for in vivo efficacy. For promising anticancer candidates, this could involve cell cycle analysis, apoptosis assays, and specific enzyme inhibition studies. For antimicrobial and antifungal leads, time-kill kinetic studies and resistance development assays would be valuable next steps. Ultimately, this structured approach will facilitate the translation of basic chemical synthesis into tangible therapeutic opportunities.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )

- Wang, W., Xia, S., et al. (2023). Synthesis and Anticancer Activity Evaluation of New Quinoline Derivatives. Russian Journal of General Chemistry. (URL: )

- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: )

- Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )

- Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020).

- Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. (URL: )

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). (URL: )

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. (URL: )

- Sharma, S., Singh, S., & Yadav, D. (2023).

- Sharma, S., Singh, S., & Yadav, D. (2023).

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. (URL: )

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. (URL: )

- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. (URL: )

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. (URL: )

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g

- Cytotoxicity MTT Assay Protocols and Methods.

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu

- Amrithanjali G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: )

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. (URL: )

- MTT assay protocol. Abcam. (URL: )

- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry. (URL: )

- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. (URL: )

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- A Practical Guide to Antifungal Susceptibility Testing. (URL: )

- Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (URL: )

- Antifungal Susceptibility Testing, Therapy, and Prevention. (2016). Basicmedical Key. (URL: )

- Sharma, S., & Singh, S. (2022). Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties. Bentham Science Publishers. (URL: )

- Cell Viability Assays. (2013). NCBI Bookshelf. (URL: )

- MTT Cytotoxicity Study. NAMSA. (URL: )

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed. (URL: )

- Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. (URL: )

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. (URL: )

- Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. (URL: )

- Screening for Anticancer Activity: Trypan Blue Exclusion Assay.

- Current status of antifungal susceptibility testing methods. AVESİS. (URL: )

- Mycology – Susceptibility Testing of Yeast and Filamentous Fungi. Public Health Ontario. (URL: )

- A comprehensive review on preliminary screening models for the evalu

-

Assessing Specificity of Anticancer Drugs In Vitro. (2022). JoVE. (URL: [Link])

- Application Notes and Protocols for In Vitro Screening of Enciprazine's Anticancer Activity. Benchchem. (URL: )

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. (URL: [Link])

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Bentham Science Publisher. (URL: )

- Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. (2025).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. ijmphs.com [ijmphs.com]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 18. botanyjournals.com [botanyjournals.com]

- 19. chemistnotes.com [chemistnotes.com]

- 20. hereditybio.in [hereditybio.in]

- 21. mdpi.com [mdpi.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antifungal Susceptibility Testing, Therapy, and Prevention | Basicmedical Key [basicmedicalkey.com]

- 29. journals.asm.org [journals.asm.org]

- 30. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 31. Mycology – Susceptibility Testing of Yeast and Filamentous Fungi | Public Health Ontario [publichealthontario.ca]

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinoline nucleus holds a privileged position, forming the core of numerous therapeutic agents. This guide provides an in-depth, objective comparison of a benchmarked synthetic route to 2-Chloro-3-chloromethyl-6-ethoxyquinoline against established alternative methodologies. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems, grounded in authoritative literature.

Introduction: The Significance of 2-Chloro-3-chloromethyl-6-ethoxyquinoline

2-Chloro-3-chloromethyl-6-ethoxyquinoline is a versatile intermediate in medicinal chemistry. The chloro-substituents at the 2- and 3-positions provide reactive handles for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery programs. The 6-ethoxy group can modulate the pharmacokinetic properties of the final compounds. This guide will focus on a robust, multi-step synthesis commencing with the Vilsmeier-Haack reaction, and will benchmark this approach against the classical Skraup, Combes, and Pfitzinger syntheses for preparing related quinoline cores.

Benchmarked Synthesis: A Three-Step Approach to 2-Chloro-3-chloromethyl-6-ethoxyquinoline

The benchmarked synthesis is a logical and efficient three-step process that begins with the readily available p-phenetidine. This route offers high regioselectivity and proceeds under relatively controlled conditions.

Experimental Workflow: Benchmarked Synthesis

Caption: Workflow for the benchmarked synthesis of 2-Chloro-3-chloromethyl-6-ethoxyquinoline.

Step 1: Synthesis of p-Ethoxyacetanilide

The initial step involves the acylation of p-phenetidine to protect the amino group and to provide the necessary acetanilide precursor for the subsequent cyclization.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine p-phenetidine (1 eq.), acetic anhydride (1.1 eq.), and glacial acetic acid.

-

Heat the reaction mixture to 80-90°C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford p-ethoxyacetanilide.

Causality: The acetylation of the aniline is crucial as the resulting acetanilide is the substrate for the Vilsmeier-Haack reaction. The acetyl group directs the cyclization to form the desired quinoline ring system.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-6-ethoxyquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[1][2][3][4][5]

Protocol:

-

In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (excess) to 0-5°C.

-

Add phosphorus oxychloride (POCl₃) (3-4 eq.) dropwise with stirring, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add p-ethoxyacetanilide (1 eq.) portion-wise to the cold Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 6-7.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 2-chloro-3-formyl-6-ethoxyquinoline.

Causality: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile. The electron-donating ethoxy group on the acetanilide ring activates the aromatic system for electrophilic substitution and subsequent cyclization to the quinoline core. The use of POCl₃ also provides the chlorine atom at the 2-position.

Step 3: Reduction and Chlorination to 2-Chloro-3-chloromethyl-6-ethoxyquinoline

The final step involves a two-stage transformation of the formyl group to the chloromethyl group.

Protocol:

-

Reduction: Dissolve 2-chloro-3-formyl-6-ethoxyquinoline (1 eq.) in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.[6][7][8][9]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-chloro-3-hydroxymethyl-6-ethoxyquinoline.

-

Chlorination: Dissolve the crude alcohol in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (1.2 eq.) dropwise.[10][11]

-

Stir the reaction at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess SOCl₂.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 2-Chloro-3-chloromethyl-6-ethoxyquinoline.

Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for the reduction of the formyl group without affecting the chloro substituents or the aromatic rings.[7][9] Thionyl chloride is a standard reagent for the conversion of alcohols to alkyl chlorides via a nucleophilic substitution reaction.[10][11]

Alternative Synthetic Methodologies

For a comprehensive evaluation, the benchmarked synthesis is compared against three classical methods for quinoline synthesis. For a fair comparison, the proposed starting materials are chosen to yield a 6-ethoxyquinoline derivative.

Skraup Synthesis

The Skraup synthesis is a venerable method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[12][13][14][15]

Proposed Reaction: p-Phenetidine is reacted with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) to yield 6-ethoxyquinoline.

Protocol (General):

-

In a large, robust flask, cautiously mix p-phenetidine, glycerol, and a moderator such as ferrous sulfate.

-

Slowly add concentrated sulfuric acid with cooling.

-

Add the oxidizing agent (e.g., nitrobenzene).

-

Heat the mixture cautiously to initiate the highly exothermic reaction.

-

After the initial vigorous reaction subsides, continue heating for several hours.

-

Work-up involves steam distillation to remove unreacted nitrobenzene, followed by basification and extraction of the quinoline product.

Mechanism:

Caption: Mechanism of the Skraup synthesis for 6-ethoxyquinoline.

Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions.[16][17][18][19]

Proposed Reaction: p-Phenetidine is reacted with acetylacetone to yield 6-ethoxy-2,4-dimethylquinoline.

Protocol (General):

-

Mix p-phenetidine and acetylacetone.

-

Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to induce condensation and cyclization.

-

Pour the reaction mixture onto ice, neutralize with a base, and extract the product.

Mechanism:

Caption: Mechanism of the Combes synthesis for 6-ethoxy-2,4-dimethylquinoline.

Pfitzinger Synthesis

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[20][21][22][23][24][25][26]

Proposed Reaction: 5-Ethoxyisatin is reacted with acetone in the presence of a base to yield 6-ethoxy-2-methylquinoline-4-carboxylic acid.

Protocol (General):

-

Dissolve 5-ethoxyisatin in an ethanolic solution of potassium hydroxide.

-

Add acetone and reflux the mixture for several hours.

-

Cool the reaction mixture, dilute with water, and remove any neutral impurities by extraction.

-

Acidify the aqueous layer with acetic acid to precipitate the product.

Mechanism:

Caption: Mechanism of the Pfitzinger synthesis for a 6-ethoxyquinoline derivative.

Comparative Analysis

The choice of a synthetic route is a multifactorial decision. The following table provides a comparative summary of the benchmarked synthesis and the alternative methods.

| Method | Starting Materials | Typical Products | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

| Benchmarked Synthesis (Vilsmeier-Haack) | p-Phenetidine, Acetic Anhydride, POCl₃, DMF, NaBH₄, SOCl₂ | 2-Chloro-3-chloromethyl-6-ethoxyquinoline | Good to Excellent (60-80% for Vilsmeier step)[2] | Moderate temperatures, multi-step | High regioselectivity, versatile product for further derivatization. | Multi-step process, use of corrosive reagents (POCl₃, SOCl₂). |

| Skraup Synthesis | p-Phenetidine, Glycerol, H₂SO₄, Oxidizing Agent | 6-Ethoxyquinoline | Low to Moderate (can be improved)[27] | Harsh, highly exothermic | One-pot reaction, readily available starting materials. | Often violent reaction, formation of tarry byproducts, low yields.[27] |

| Combes Synthesis | p-Phenetidine, β-Diketone, Acid Catalyst | 2,4-Disubstituted 6-ethoxyquinolines | Good[27] | Acidic, heating | Good yields for 2,4-disubstituted products, straightforward procedure. | Limited to 2,4-disubstituted quinolines. |

| Pfitzinger Synthesis | 5-Ethoxyisatin, Carbonyl Compound, Base | 6-Ethoxyquinoline-4-carboxylic acids | Moderate to Good | Basic, reflux | Provides quinoline-4-carboxylic acids, a valuable scaffold. | Requires substituted isatin starting material, which may not be readily available. |

Conclusion

This comparative guide demonstrates that while classical methods like the Skraup, Combes, and Pfitzinger syntheses are valuable for accessing the quinoline core, the benchmarked multi-step synthesis via the Vilsmeier-Haack reaction offers superior control and versatility for producing highly functionalized intermediates like 2-Chloro-3-chloromethyl-6-ethoxyquinoline. The Vilsmeier-Haack approach provides a strategically sound pathway for the regioselective introduction of key reactive groups, making it a preferred method for drug discovery and development programs that require a diverse array of quinoline-based compounds. The choice of synthesis will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

- A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (2025). Benchchem.

- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (2025). Benchchem.

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

- Pfitzinger Quinoline Synthesis. (n.d.). Name Reaction. Retrieved February 14, 2026, from a website providing details on organic chemistry name reactions.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link].

- Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. (2009). Journal of Chemical and Pharmaceutical Research, 1(1), 1-6.

- Application Notes and Protocols for the Skraup Synthesis of Quinolines. (2025). Benchchem.

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(6), 177-181.

- Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. (2025). Benchchem.

-

Skraup reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

- Combes Quinoline Synthesis. (n.d.). Name Reaction. Retrieved February 14, 2026, from a website providing details on organic chemistry name reactions.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved February 14, 2026, from [Link].

- Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method. (1940).

- A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies, 2(6), 42-45.

- Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? (2019).

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

- Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules, 21(8), 986.

- The Skraup Synthesis of Quinolines. (1953). Organic Reactions, 7, 80-99.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link].

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2015). International Journal of Science and Research (IJSR), 4(10), 2013-2016.

- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (2012). Journal of Chemical Sciences, 124(5), 1071-1076.

- Combes synthesis of quinolines. (n.d.). Organic Chemistry. Retrieved February 14, 2026, from a website detailing organic chemistry reactions.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Methane sulfonyl chloride-DMF/DMAc: An efficient Vilsmeier-Haack type reagent for the synthesis of 2-chloro-3-formyl/acetyl quinolines. (2024). Heterocyclic Letters, 14(1), 143-152.

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link].

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(1), 1-28.

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved February 14, 2026, from [Link].

-

Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].

-

The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved February 14, 2026, from [Link].

- Combes Quinoline Synthesis PDF. (n.d.). Scribd.

- Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (2008). The Journal of Organic Chemistry, 73(1), 312-315.

- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.